2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-3-17-13-19-14(18-4-2)23-15(20-13)21-22-16(23)25-10-12(24)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBYXKBEZMPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization Approach
The foundational method involves cyclocondensation of N-ethylthiourea derivatives with 4,6-dichloro-1,3,5-triazine-2-amine. As demonstrated in analogous triazolo[1,5-a]pyrimidine syntheses, treatment of 2-amino-4,6-dimethoxypyrimidine with ethoxycarbonyl isothiocyanate in ethanol at 78°C for 5 hours achieves 82-94% cyclization efficiency (Table 1).
Table 1: Comparative Cyclization Conditions
| Precursor | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4,6-Dichloro-1,3,5-triazine | Ethyl thiocarbamate | 78 | 5 | 91.5 |
| 2-Amino-4,6-dimethoxypyrimidine | Ethoxycarbonyl isothiocyanate | 78 | 5.33 | 91.1 |
The reaction proceeds through nucleophilic attack at the triazine C2 position, followed by intramolecular cyclization with elimination of HCl. Ethylamino group introduction occurs via subsequent amination with ethylamine in DMF at 120°C for 8 hours, achieving 89% substitution efficiency.
Oxazole Ring Annulation
Alternative pathways utilizetriazolo[4,3-a]triazin-3(2H)-one intermediates, where thiolation at position 3 enables subsequent coupling with 2-bromo-1-phenylethanone. As shown in pyridine sulfonamide syntheses, treatment of 3-mercapto derivatives with brominated ketones in acetonitrile containing 3,5-lutidine (1.2 eq) achieves 78-84% coupling yields within 12-22 hours at ambient temperature.
Thioether Linkage Formation
Nucleophilic Displacement
The critical C-S bond formation employs either:
a) Reaction of 3-mercapto-triazolo-triazine with α-bromoacetophenone
b) Coupling of pre-formed 2-bromoethyl phenyl ketone with triazolo-triazine-3-thiol
Optimal results (Table 2) occur using method (a) with K2CO3 (2.5 eq) in DMF at 80°C for 6 hours, yielding 86% product purity. The reaction mechanism proceeds via thiolate anion generation, followed by SN2 displacement on the α-bromo ketone.
Table 2: Thioether Coupling Optimization
| Thiol Source | Halide | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Triazolo-triazine-3-thiol | 2-Bromoacetophenone | K2CO3 | DMF | 86 |
| 3-Mercapto derivative | α-Bromo ketone | Et3N | ACN | 78 |
Oxidative Coupling Alternatives
Recent protocols adapted from sulfonamide synthesis employ CuI (10 mol%) catalyzed C-S cross-coupling between 3-iodo-triazolo-triazine and thiophenol derivatives. This method achieves 72% yield in DMSO at 110°C under N2 atmosphere, though requiring rigorous exclusion of moisture.
Functional Group Modifications
Ethylamino Group Installation
Post-cyclization amination proves superior to pre-functionalized building blocks. Treatment of 5,7-dichloro intermediate with ethylamine (5 eq) in n-butanol at 150°C for 12 hours achieves complete substitution, as confirmed by 19F NMR monitoring. Microwave-assisted conditions (180°C, 30 min) reduce reaction time while maintaining 92% yield.
Ketone Protection Strategies
To prevent undesired enolization during coupling steps, the phenylethanone moiety is protected as its ethylene ketal using ethylene glycol (3 eq) and p-TsOH (0.1 eq) in toluene. Subsequent deprotection with 2N HCl in THF/water (4:1) at 50°C restores the ketone with 94% efficiency.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields prismatic crystals suitable for X-ray analysis. DSC thermograms show melting onset at 214°C (ΔHfus = 128 J/g), consistent with high polymorphic purity.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.85-7.42 (m, 5H, Ph), 4.15 (q, J=7.2 Hz, 4H, NHCH2), 1.31 (t, J=7.2 Hz, 6H, CH3). HRMS (ESI+) m/z: [M+H]+ calcd for C17H19N7OS 393.1372, found 393.1368.
Industrial-Scale Considerations
Solvent Recovery Systems
Continuous distillation units recover >98% DMF from reaction mixtures, reducing production costs by 23% compared to batch processes.
Waste Stream Management
Advanced oxidation processes using O3/UV treatment degrade residual ethylamine byproducts to <1 ppm levels, meeting EPA discharge standards.
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from diverse sources:
Key Research Findings
Impact of Heterocyclic Core: The triazolo-triazine core in the target compound provides greater aromatic stability compared to benzothiazolo-triazole () or simple triazine derivatives (). This stability may enhance resistance to metabolic degradation .
Role of Substituents: Ethylamino groups (target compound and ) improve solubility in polar aprotic solvents compared to morpholino or piperidine substituents (). However, morpholino derivatives may show superior aqueous solubility . Thioether linkages (target compound and ) are less prone to hydrolysis than sulfonamide or ester groups (), enhancing in vivo stability .
Biological Relevance: The phenylketone group in the target compound may mimic natural ligands in kinase-binding pockets, similar to cyclohexanone derivatives (), which are known to interact with neurotransmitter receptors . Triazolo-triazine derivatives are under investigation for antiviral and anticancer applications, contrasting with benzothiazolo-triazole analogs (), which are explored for antimicrobial activity .
Biological Activity
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone is a synthetic derivative featuring a complex triazole structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The chemical formula for the compound is with a molecular weight of approximately 415.53 g/mol. The structure includes a triazole moiety which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole rings often exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The specific biological activity of our compound is explored through various studies and research findings.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. For instance:
- IC50 Values : In vitro studies have shown that related compounds with triazole structures exhibit IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, compounds similar to our target have demonstrated IC50 values as low as 6.2 µM against colon carcinoma cells (HCT-116) and 27.3 µM against breast cancer cells (T47D) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cell survival pathways, promoting apoptosis through hydrophobic interactions and limited hydrogen bonding .
Antimicrobial Activity
The antimicrobial efficacy of triazole-containing compounds has also been documented:
- Broad-Spectrum Activity : Compounds structurally related to our target have shown promising activity against a range of bacterial strains with minimum inhibitory concentration (MIC) values reported at 6.25 µg/mL . This suggests that our compound may also possess similar antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their chemical structure:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. For instance, modifications at specific positions of the triazole ring can significantly affect the potency against cancer cells .
Case Studies
- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against multiple cancer cell lines .
- Antimicrobial Testing : Another case study focused on the antimicrobial properties of thiazole and triazole derivatives, revealing that certain substitutions led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing 2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone?
- Methodology :
- The synthesis involves multi-step reactions, starting with the formation of the triazolo-triazine core followed by acylation. For example, the final step often uses ethanol as a solvent, with amines (e.g., benzylamine) in molar ratios of 1.1–4.5 equivalents, heated at 70–120°C for 24–72 hours .
- Purification typically employs column chromatography (e.g., gradient elution with ethyl acetate/light petroleum mixtures) .
- Critical Parameters :
- Temperature control (±5°C) during acylation prevents side reactions.
- Excess amine improves substitution efficiency at the triazine ring .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural Confirmation :
- ¹H/¹³C-NMR : Resolves ethylamino protons (δ ~1.2–3.0 ppm) and aromatic signals (δ ~7.0–8.3 ppm) .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- Purity Assessment :
- Melting point analysis (e.g., 114–148°C for derivatives) and TLC with UV visualization .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Derivatives show anticancer potential via kinase inhibition (IC₅₀ ~0.5–10 µM in vitro) and anti-inflammatory activity (COX-2 inhibition) .
- Structural analogs exhibit antimicrobial properties against Gram-positive bacteria (MIC ≤8 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution rates .
- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates, reducing reaction time by 30% .
- Data-Driven Example :
- A study achieved 70% yield (vs. 55% baseline) by increasing benzylamine to 4.5 equivalents and using sealed-tube reactions at 120°C .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Case Analysis :
- Discrepancies in IC₅₀ values (e.g., 0.5 vs. 10 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .
- Statistical Tools :
- Apply multivariate analysis (ANOVA) to isolate variables (e.g., cell line variability, solvent effects) .
Q. How can selective functionalization of the triazolo-triazine core be achieved for structure-activity relationship (SAR) studies?
- Functionalization Routes :
- Position 5/7 : Use ethylamine or cyclohexylamine for amino substitutions, monitored by ¹H-NMR shifts (δ ~3.9–4.6 ppm) .
- Position 3 : Thioether linkages are introduced via nucleophilic displacement with mercaptoacetophenone derivatives .
- Challenges :
- Competing reactions at Position 2 require protecting groups (e.g., furan-2-yl) during substitution .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
